6-[4-(Methylamino)phenyl]quinoline-5,8-dione
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Overview
Description
6-[4-(Methylamino)phenyl]quinoline-5,8-dione is a chemical compound with the molecular formula C₁₆H₁₂N₂O₂ and a molecular weight of 264.279 g/mol . It is a derivative of quinoline, a nitrogen-based heterocyclic aromatic compound. This compound is known for its various applications in medicinal and industrial chemistry due to its unique chemical structure and properties .
Preparation Methods
The synthesis of 6-[4-(Methylamino)phenyl]quinoline-5,8-dione typically involves the reaction of 5,8-quinolinedione with N-methylaniline . The reaction conditions often include the use of a suitable solvent and a catalyst to facilitate the reaction. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the compound .
Chemical Reactions Analysis
6-[4-(Methylamino)phenyl]quinoline-5,8-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives with different oxidation states.
Reduction: Reduction reactions can convert the quinoline ring into more saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the quinoline ring.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
6-[4-(Methylamino)phenyl]quinoline-5,8-dione has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly for its anticancer and antimicrobial activities.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-[4-(Methylamino)phenyl]quinoline-5,8-dione involves its interaction with specific molecular targets and pathways. For example, in its anticancer activity, the compound may inhibit certain enzymes or proteins involved in cell proliferation and survival. The exact molecular targets and pathways can vary depending on the specific biological activity being studied .
Comparison with Similar Compounds
6-[4-(Methylamino)phenyl]quinoline-5,8-dione can be compared with other quinoline derivatives, such as:
Quinoline: The parent compound, known for its broad spectrum of biological activities.
Chloroquine: A well-known antimalarial drug with a quinoline core structure.
Levofloxacin: An antibiotic that belongs to the fluoroquinolone class.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other quinoline derivatives .
Properties
CAS No. |
111928-33-7 |
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Molecular Formula |
C16H12N2O2 |
Molecular Weight |
264.28 g/mol |
IUPAC Name |
6-[4-(methylamino)phenyl]quinoline-5,8-dione |
InChI |
InChI=1S/C16H12N2O2/c1-17-11-6-4-10(5-7-11)13-9-14(19)15-12(16(13)20)3-2-8-18-15/h2-9,17H,1H3 |
InChI Key |
FLJQRZARTUAMIO-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=CC=C(C=C1)C2=CC(=O)C3=C(C2=O)C=CC=N3 |
Origin of Product |
United States |
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